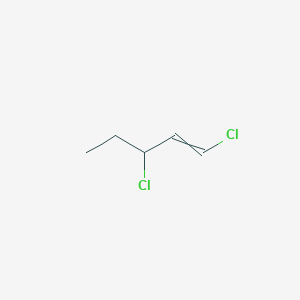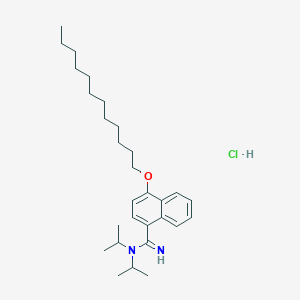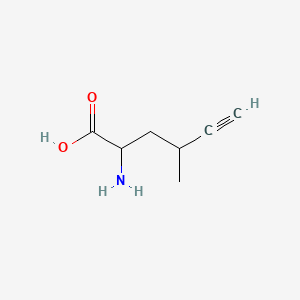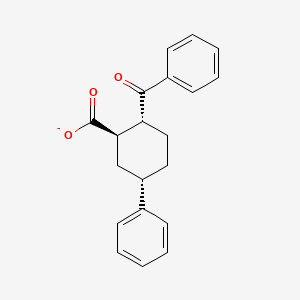
(1R,2R,5S)-2-benzoyl-5-phenylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,5S)-2-benzoyl-5-phenylcyclohexane-1-carboxylate is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5S)-2-benzoyl-5-phenylcyclohexane-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by the introduction of benzoyl and phenyl groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5S)-2-benzoyl-5-phenylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(1R,2R,5S)-2-benzoyl-5-phenylcyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism of action of (1R,2R,5S)-2-benzoyl-5-phenylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzoylecgonine: This compound is a major metabolite of cocaine and shares some structural similarities with (1R,2R,5S)-2-benzoyl-5-phenylcyclohexane-1-carboxylate.
(1R,2R,5S)-2-tert-butoxy-9-thiabicyclo[3.3.1]nonane 9,9-dioxide: Another compound with a similar stereochemical configuration.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
35033-79-5 |
|---|---|
Molecular Formula |
C20H19O3- |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(1R,2R,5S)-2-benzoyl-5-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C20H20O3/c21-19(15-9-5-2-6-10-15)17-12-11-16(13-18(17)20(22)23)14-7-3-1-4-8-14/h1-10,16-18H,11-13H2,(H,22,23)/p-1/t16-,17+,18+/m0/s1 |
InChI Key |
HADMFWZJTNZVQK-RCCFBDPRSA-M |
Isomeric SMILES |
C1C[C@H]([C@@H](C[C@H]1C2=CC=CC=C2)C(=O)[O-])C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(C(CC1C2=CC=CC=C2)C(=O)[O-])C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)
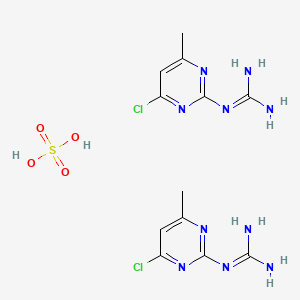
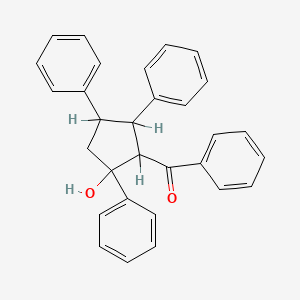
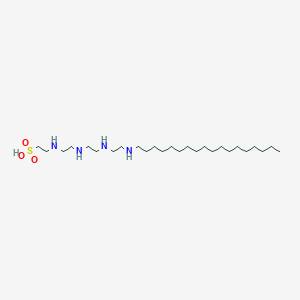
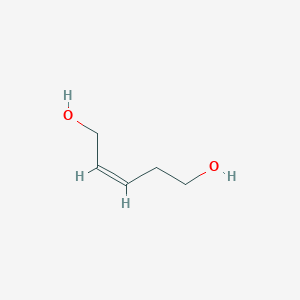

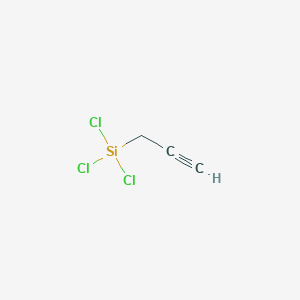

![Bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B14692551.png)
